molecular formula C23H25N5O2 B2799081 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide CAS No. 1396887-54-9

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B2799081
CAS No.: 1396887-54-9
M. Wt: 403.486
InChI Key: FKQDOHUMEHGTDF-UHFFFAOYSA-N
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Description

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H25N5O2 and its molecular weight is 403.486. The purity is usually 95%.
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Biological Activity

The compound 1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_2

This structure includes a pyrimidine ring, a piperidine moiety, and methoxy and methyl substituents, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an allosteric modulator of G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways associated with central nervous system (CNS) disorders .

Key Mechanisms:

  • GPCR Modulation : The compound enhances or inhibits receptor activity, influencing downstream signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, indicating a broad-spectrum antimicrobial profile .

Efficacy Studies

A series of studies have evaluated the efficacy of this compound against various biological targets. The following table summarizes key findings from recent research:

StudyTargetIC50 (µM)Remarks
GPCRs0.5Significant modulation observed in CNS models.
Mycobacterium tuberculosis1.35 - 2.18Effective against resistant strains; low cytotoxicity in HEK-293 cells.
Bacterial StrainsVariesExhibited antimicrobial activity against S. aureus and E. coli.

Case Studies

  • CNS Disorders : A study highlighted the compound's role in modulating GPCRs linked to anxiety and depression. The results showed improved behavioral outcomes in rodent models, suggesting potential for treating mood disorders .
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited significant antibacterial properties against Mycobacterium tuberculosis, with an IC50 value ranging from 1.35 to 2.18 µM. This positions it as a promising candidate for further development in anti-tubercular therapies .
  • Cytotoxicity Assessments : Evaluation of cytotoxic effects on human embryonic kidney cells revealed that the compound was non-toxic at therapeutic concentrations, supporting its safety profile for potential clinical applications .

Properties

IUPAC Name

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-16-5-3-11-24-22(16)27-23(29)18-6-4-12-28(14-18)21-13-20(25-15-26-21)17-7-9-19(30-2)10-8-17/h3,5,7-11,13,15,18H,4,6,12,14H2,1-2H3,(H,24,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQDOHUMEHGTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.